molecular formula C21H31N7 B12266881 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12266881
M. Wt: 381.5 g/mol
InChI Key: RSOMTONMWFRBFI-UHFFFAOYSA-N
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Description

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group, a piperazinyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-tert-butylpyridazine with piperazine under controlled conditions to form the piperazinyl intermediate. This intermediate is then reacted with 6-methyl-2-(pyrrolidin-1-yl)pyrimidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H31N7

Molecular Weight

381.5 g/mol

IUPAC Name

4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C21H31N7/c1-16-15-19(23-20(22-16)28-9-5-6-10-28)27-13-11-26(12-14-27)18-8-7-17(24-25-18)21(2,3)4/h7-8,15H,5-6,9-14H2,1-4H3

InChI Key

RSOMTONMWFRBFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NN=C(C=C4)C(C)(C)C

Origin of Product

United States

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